

5-Bromofuran-3-carboxylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *5-Bromofuran-3-carboxylic acid*

Cat. No.: *B1281972*

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This technical guide provides an in-depth overview of **5-Bromofuran-3-carboxylic acid**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and organic synthesis.

Core Properties and Data

5-Bromofuran-3-carboxylic acid, with the CAS number 58832-36-3, is a halogenated furan derivative that serves as a versatile intermediate in the synthesis of more complex molecules. [1] Its core physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	58832-36-3	[1]
Molecular Formula	C ₅ H ₃ BrO ₃	[1]
Molecular Weight	190.98 g/mol	[1]
IUPAC Name	5-bromofuran-3-carboxylic acid	[1]
Synonyms	5-bromo-3-furoic acid, 5-bromo-3-furancarboxylic acid	[1]
Appearance	White to off-white solid (typical)	
Melting Point	Data not available for this isomer. The isomer 5-Bromo-2-furoic acid has a melting point of 188-190 °C. [2]	
Solubility	Soluble in many organic solvents.	

Synthesis and Experimental Protocols

The synthesis of **5-Bromofuran-3-carboxylic acid** typically involves the bromination of a suitable furan-3-carboxylic acid precursor. While a specific, detailed protocol for the direct synthesis of **5-Bromofuran-3-carboxylic acid** is not readily available in the cited literature, a general approach can be inferred from the synthesis of related brominated furan derivatives. A plausible synthetic route would involve the direct bromination of furan-3-carboxylic acid.

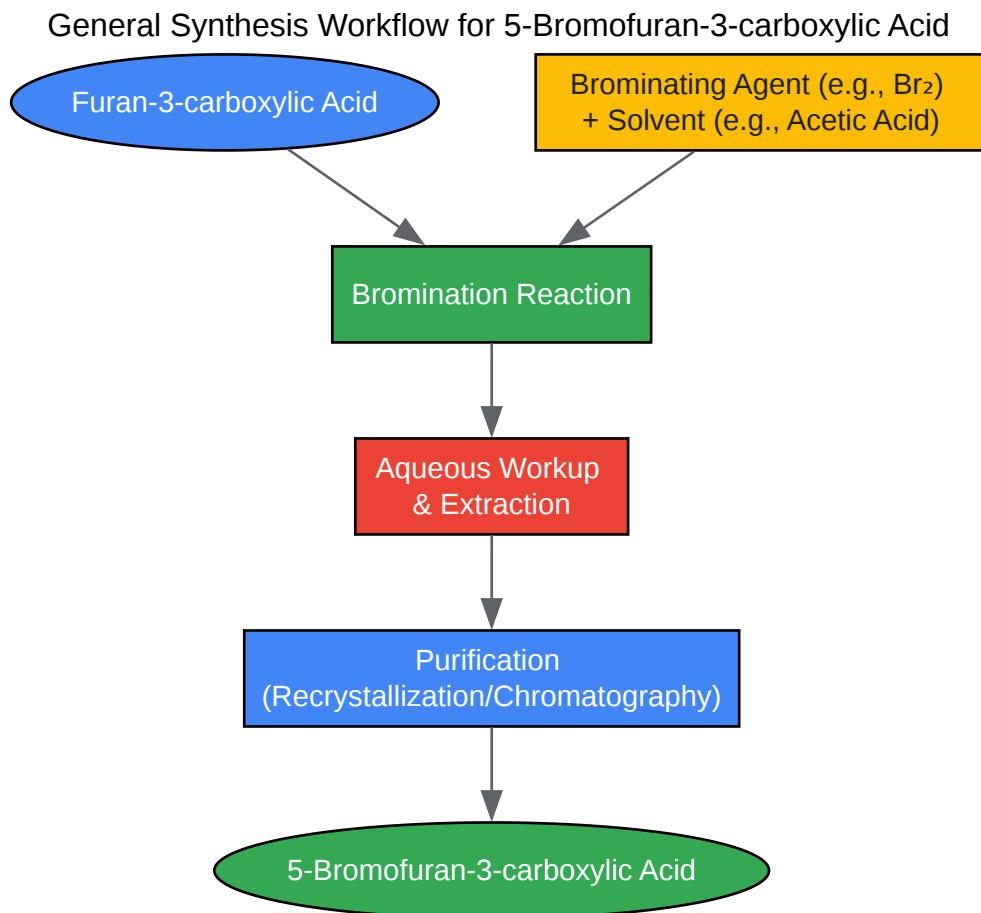
General Experimental Protocol for Bromination of Furan-3-carboxylic Acid (Hypothetical):

- Materials: Furan-3-carboxylic acid, Bromine (Br₂), a suitable solvent (e.g., acetic acid, dichloromethane), and a catalyst if necessary (e.g., iron(III) bromide).
- Procedure:
 - Dissolve furan-3-carboxylic acid in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

- Cool the solution in an ice bath to control the reaction temperature.
- Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.
- After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, monitoring the progress by a suitable technique (e.g., TLC or GC).
- Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **5-Bromofuran-3-carboxylic acid**.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Below is a visual representation of a general synthesis workflow.



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A general workflow for the synthesis of **5-Bromofuran-3-carboxylic acid**.

Reactivity and Applications in Drug Development

The presence of a bromine atom on the furan ring makes **5-Bromofuran-3-carboxylic acid** a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Key Reactions:

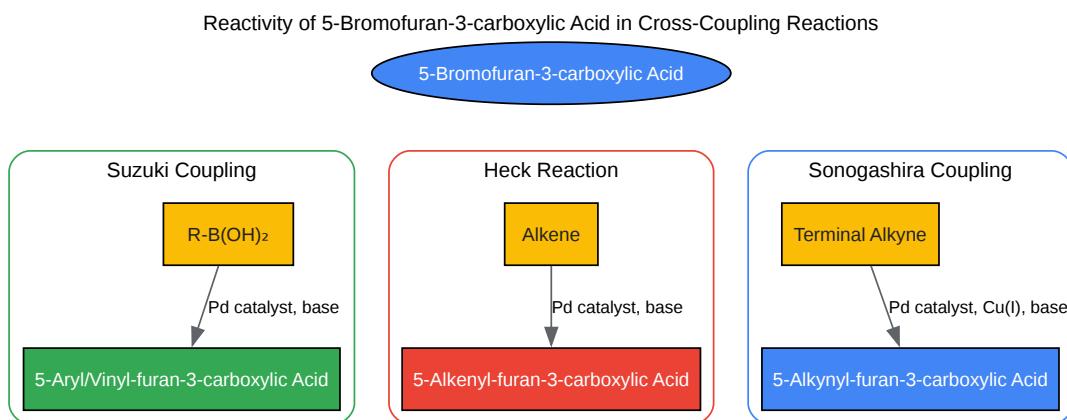
- Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromofuran with an organoboron compound to form a new carbon-carbon bond. It is widely used to synthesize

biaryl and substituted styrene structures.[3][4]

- Heck Reaction: In the Heck reaction, the bromofuran is coupled with an alkene to form a substituted alkene, providing a powerful tool for creating complex unsaturated systems.[5][6]
- Sonogashira Coupling: This reaction couples the bromofuran with a terminal alkyne, leading to the formation of substituted alkynes, which are important motifs in many biologically active molecules.[7][8]

The furan nucleus and its derivatives are prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[9][10][11] The carboxylic acid group on **5-Bromofuran-3-carboxylic acid** provides a handle for further functionalization, such as the formation of amides and esters, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The diagram below illustrates the central role of **5-Bromofuran-3-carboxylic acid** in accessing a variety of molecular scaffolds through common cross-coupling reactions.



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Key cross-coupling reactions of **5-Bromofuran-3-carboxylic acid**.

Conclusion

5-Bromofuran-3-carboxylic acid is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its ability to participate in a variety of cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds, making it an important tool for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its properties and potential applications for researchers in the field.

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